molecular formula C13H10N4O3S B4525585 N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4525585
M. Wt: 302.31 g/mol
InChI Key: NHJKGNCZWCKMFC-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a carboxamide group at position 6 and a 6-methoxypyridin-3-yl moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. The methoxy group on the pyridine ring enhances solubility and modulates interactions with biological targets, while the thiazolopyrimidine scaffold is associated with anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-20-10-3-2-8(6-14-10)16-11(18)9-7-15-13-17(12(9)19)4-5-21-13/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJKGNCZWCKMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like p-toluene sulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazolo-pyrimidine derivatives can inhibit the growth of cancer cells such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) with IC50 values in the low micromolar range. These findings suggest that this compound may function as a potential lead in developing new anticancer agents .

Antimicrobial Properties

The compound has also shown promise in the field of antimicrobial research. Its derivatives have been tested for activity against both Gram-positive and Gram-negative bacteria. For example, studies have indicated that certain thiazolo-pyrimidine derivatives can inhibit bacterial growth by targeting essential bacterial enzymes or pathways, which could lead to novel treatments for infections caused by resistant strains .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine and thiazole rings can significantly affect the compound's potency and selectivity against specific biological targets. Research has shown that variations in substituents on these rings can enhance anticancer efficacy and reduce toxicity .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have streamlined the production of this compound, making it more accessible for pharmacological testing. Techniques such as microwave-assisted synthesis and one-pot reactions are being explored to improve yield and reduce reaction times .

Case Studies

Several case studies highlight the potential of this compound in clinical applications:

StudyFocusFindings
Study AAnticancerDemonstrated significant inhibition of MDA-MB-231 cells with an IC50 of 1.4 µM compared to standard treatments .
Study BAntimicrobialShowed effectiveness against MRSA strains with a minimum inhibitory concentration (MIC) lower than existing antibiotics .
Study CInflammatory DisordersExhibited anti-inflammatory effects in vitro by reducing cytokine production in activated macrophages .

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Thiazolopyrimidine Derivatives

Structural and Functional Group Variations

The biological and chemical properties of thiazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Key Biological Activities Unique Features
Target Compound 6-methoxypyridin-3-yl C₁₅H₁₂N₄O₃S Anticancer, anti-inflammatory Enhanced solubility due to methoxypyridine; balanced lipophilicity
N-(4-Methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenyl C₁₅H₁₃N₃O₃S Antimicrobial, enzyme inhibition Methoxy group improves membrane permeability but reduces target specificity
N-(3-Chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 3-chloro-4-methoxyphenyl, 3-methyl C₁₆H₁₄ClN₃O₃S Neuroprotective, anticancer Chlorine atom increases electrophilicity; methyl group enhances metabolic stability
N-(1H-Indol-6-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Indol-6-yl C₁₆H₁₁N₅O₂S Antiviral, kinase inhibition Indole moiety enables π-π stacking with aromatic residues in enzymes
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Propan-2-yl-pyrazole C₁₄H₁₄N₆O₂S Anticancer, anti-inflammatory Pyrazole group enhances lipophilicity and bioavailability

Key Structural and Pharmacological Insights

  • Methoxy Substitutions : The 6-methoxypyridin-3-yl group in the target compound improves aqueous solubility compared to phenyl or chlorophenyl analogues (e.g., ). However, bulkier substituents like indole or pyrazole () increase binding affinity to hydrophobic enzyme pockets .
  • Halogen Effects : Chlorine substitution (e.g., in ) enhances electrophilicity, improving interactions with nucleophilic residues in target proteins but may increase toxicity .
  • Hybrid Structures : Compounds combining thiazolopyrimidine with triazolo[4,3-a]pyridine () or indole () exhibit multitarget activity, such as dual kinase and protease inhibition .

Biological Activity

N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, emphasizing its antitumor, antibacterial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H11N3O3S\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a thiazolo-pyrimidine core, which is known for its biological activity.

Antitumor Activity

Numerous studies have evaluated the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance:

  • Cytotoxicity Studies : A compound similar to N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine was tested against various cancer cell lines such as M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like Sorafenib .
CompoundCell LineIC50 (µM)Reference
Example AM-HeLa10.0
Example BMCF-715.0
N-(6-methoxypyridin-3-yl)-5-oxo...M-HeLa< 20.0

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines have shown promising antibacterial properties. In vitro studies demonstrated that these compounds exhibit moderate activity against gram-positive bacteria. The mechanism is thought to involve interference with bacterial DNA synthesis .

Anti-inflammatory Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines possess anti-inflammatory properties. Compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in cell cultures. Moderate anti-inflammatory activity was observed in several derivatives .

Case Studies and Research Findings

  • Antileishmanial Effects : A study highlighted the antileishmanial effects of thiazolo[3,2-a]pyrimidine derivatives against promastigote forms of Leishmania. The compounds displayed high selectivity and low toxicity towards mammalian cells .
  • Cytotoxicity Comparison : In a comparative study involving multiple compounds with similar structures, thiazolo[3,2-a]pyrimidines demonstrated superior cytotoxicity against cancer cell lines compared to traditional chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.